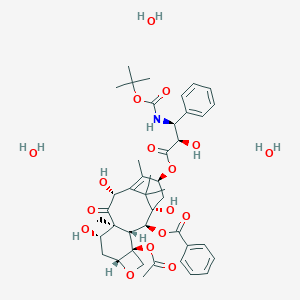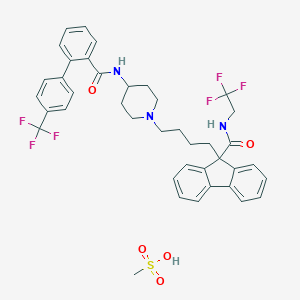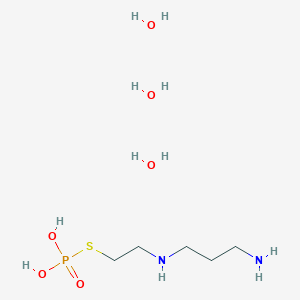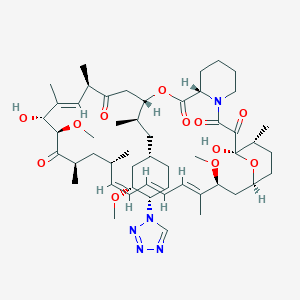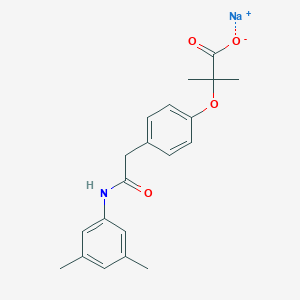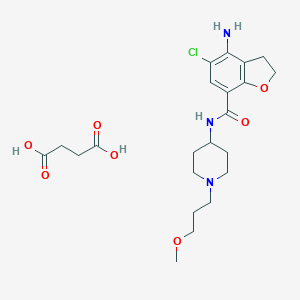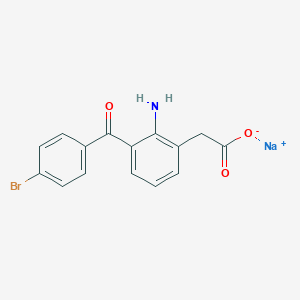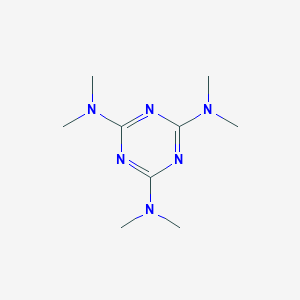
Altretamina
Descripción general
Descripción
Altretamine, also known as hexamethylmelamine, is an antineoplastic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer. It was approved by the U.S. Food and Drug Administration in 1990 . Altretamine is a synthetic triazine derivative with the chemical formula C9H18N6 and a molar mass of 210.285 g·mol−1 .
Mecanismo De Acción
Altretamine, also known as hexamethylmelamine, is an antineoplastic agent with demonstrated efficacy in the treatment of persistent or recurrent ovarian cancer .
Target of Action
It is classified as an alkylating antineoplastic agent . Alkylating agents work by binding to DNA and interfering with its function, which can lead to cell death.
Mode of Action
The precise mechanism by which altretamine exerts its cytotoxic effect is unknown . It is believed to damage tumor cells through the production of weakly alkylating species, such as formaldehyde, a product of CYP450-mediated N-demethylation . These alkylating species consequently damage tumor cells .
Biochemical Pathways
Altretamine is metabolized into alkylating agents by N-demethylation . These alkylating species can form covalent adducts with tissue macromolecules, including DNA . The relevance of these reactions to antitumor activity is unknown .
Pharmacokinetics
Altretamine is administered orally and is extensively metabolized on first pass, producing primarily mono- and didemethylated metabolites . Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine . The bioavailability of altretamine after oral administration represents an important drawback for effective clinical use of this drug .
Result of Action
The cytotoxic effects of altretamine result from its interaction with DNA, leading to DNA damage and cell death . .
Action Environment
The effectiveness and stability of altretamine can be influenced by various environmental factors. For example, the presence of certain enzymes, such as those involved in N-demethylation, is necessary for the activation of altretamine . Furthermore, the drug’s bioavailability can be affected by factors related to its oral administration and first-pass metabolism .
Aplicaciones Científicas De Investigación
Altretamine has several scientific research applications:
Análisis Bioquímico
Biochemical Properties
Altretamine is metabolized into alkylating agents by N-demethylation . These alkylating species damage tumor cells .
Cellular Effects
Altretamine has demonstrated efficacy for certain ovarian tumors resistant to classical alkylating agents . It is believed to damage tumor cells through the production of the weakly alkylating species formaldehyde .
Molecular Mechanism
The molecular mechanism of altretamine involves its metabolism into alkylating agents by N-demethylation . These alkylating species consequently damage tumor cells .
Metabolic Pathways
Altretamine is extensively metabolized in the liver, with rapid and extensive demethylation to active metabolites, including pentamethylmelamine and tetramethylmelamine .
Transport and Distribution
Altretamine is well absorbed and distributed into tissues high in lipid content and into tumor tissue
Métodos De Preparación
Altretamine can be synthesized through various methods. One of the most practical and feasible methods for industrial-scale production involves the conversion of cyanuric chloride into altretamine by dimethylamination with an aqueous solution of 40% dimethylamine and sodium hydroxide in acetone. This method yields altretamine in high purity and yield (90%) and meets the standards of the United States Pharmacopeia . Other methods include the use of N,N-dimethylamino-cyanamide, melamine, halogeno-s-triazine, and acid cyanuric acid as starting materials .
Análisis De Reacciones Químicas
Altretamine undergoes several types of chemical reactions, including:
Oxidation: Altretamine can be oxidized to form various metabolites, including mono- and didemethylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Altretamine can undergo substitution reactions, particularly involving its dimethylamino groups.
Common reagents used in these reactions include dimethylamine, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions include formaldehyde and other demethylated metabolites .
Comparación Con Compuestos Similares
Altretamine is structurally similar to other alkylating agents such as triethylenemelamine. it has unique properties that make it less toxic and more suitable for certain types of cancer treatment . Similar compounds include:
Triethylenemelamine: Another alkylating agent with similar structural features but different toxicity profiles.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used alkylating agent with a broad spectrum of anticancer activity.
Altretamine’s unique structure and lower toxicity make it a valuable option for patients with refractory ovarian cancer .
Propiedades
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWYPNAQBNQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6 | |
| Record name | HEXAMETHYLMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20475 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022579 | |
| Record name | Hexamethylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid | |
| Record name | HEXAMETHYLMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20475 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Altretamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL) | |
| Record name | HEXAMETHYLMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20475 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Altretamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALTRETAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Altretamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXAMETHYLMELAMINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/13875%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
The precise mechanism by which altretamine exerts its cytotoxic effect is unknown although it is classified as an alkylating anti-neoplastic agent. Through this mechanism, the drug is metabolized into alkylating agents by N-demethylation. These alkylating species consequently damage tumor cells., The exact mechanism of action is unknown. Although altretamine structurally resembles an alkylating agent, it has not been found to have alkylating activity in vitro. There is some evidence that it may inhibit DNA and RNA synthesis., The hexamethylmelamine analogue trimelamol (tris-hydroxymethyl[trimethyl]melamine) and its equicytotoxic stable analogues CB 7547, CB 7639 and CB 7669 have been used to clarify the mechanism of action for the N-(hydroxymethyl)melamines as antitumour agents. Two main mechanisms have been proposed and explored: (i) formation of a reactive iminium species forming covalent adducts with DNA; and (ii) local formaldehyde release leading to cytotoxic damage. 32P-postlabelling and thermal denaturation experiments showed these compounds to be interactive with cytosine and guanine. Trimelamol gave rise to DNA-interstrand crosslinks in naked plasmid DNA and in cultured cell lines, whereas the analogues failed to do so under a variety of experimental conditions. Along with our observations that cell lines with acquired resistance to the N-(hydroxymethyl)melamines showed no significant cross-resistance to classical bifunctional alkylating agents, DNA crosslinking may play only a minor role in their mechanism of action. In cultured cell lines treatment with formaldehyde, trimelamol and CB 7639 gave rise to high levels of DNA-protein crosslinks with a gradual disappearance over a 24 hr period. Along with ... earlier observations that resistance to trimelamol coincides with cross-resistance to formaldehyde, /investigators/ conclude that formaldehyde-release may be an important factor in their cytotoxicity. Further, the cytotoxicity of trimelamol or formaldehyde towards human ovarian cancer cells was not influenced by glutathione depletion. /N-(hydroxymethyl)melamines/ | |
| Record name | Altretamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALTRETAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from absolute ethanol, Solid | |
CAS No. |
645-05-6 | |
| Record name | HEXAMETHYLMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20475 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Altretamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altretamine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altretamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | altretamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | altretamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexamethylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Altretamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTRETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8BIH59O7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALTRETAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Altretamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172-174 °C, 172 - 174 °C | |
| Record name | Altretamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALTRETAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Altretamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do recent studies provide about altretamine's mechanism of action?
A1: Recent studies using network perturbation analysis suggest that altretamine inhibits GPX4 lipid repair activity. [] This finding highlights an unexpected similarity to the activity of sulfasalazine. []
Q2: What is the molecular formula and weight of altretamine?
A2: Altretamine's molecular formula is C9H18N6, and its molecular weight is 210.27 g/mol. [, ]
Q3: Are there any spectroscopic data available for altretamine and its potential impurities?
A3: Yes, several studies report spectroscopic data for altretamine and its potential impurities, including infrared (IR), 1H NMR, 13C NMR, UV, and mass spectrometry (MS). [, , ] This data aids in compound characterization and identification of impurities.
Q4: Does altretamine possess any inherent catalytic properties or applications in catalysis?
A4: The provided research articles primarily focus on altretamine's role as an antineoplastic agent and don't provide information on any inherent catalytic properties or applications in catalysis.
Q5: Have computational methods been employed to study altretamine?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the impact of cation-π interactions on the electronic properties of complexes formed between altretamine and various metal cations. []
Q6: What insights did these computational studies on altretamine provide?
A6: These studies demonstrated that the strength of the interactions varies depending on the specific cation involved. [] For instance, Be2+ forms the strongest interaction, while K+ forms the weakest. [] These findings offer valuable insights into the stability and reactivity of altretamine in different chemical environments.
Q7: How does modifying the structure of altretamine impact its activity?
A7: While specific SAR studies are not detailed within these papers, the substitution of chlorine atoms in cyanuric chloride with dimethylamine groups is highlighted as a crucial step in altretamine's synthesis. [] This structural modification is key to imparting the desired antineoplastic activity to the molecule.
Q8: What formulation strategies have been explored to improve the delivery of altretamine?
A8: Researchers have investigated several approaches to enhance altretamine delivery, including:
- Liposomal formulations: Liposomes have shown potential for encapsulating altretamine, aiming to improve its solubility, stability, and delivery to target tissues. [, ]
- Solid lipid nanoparticles (SLNs): SLNs have been successfully used to encapsulate altretamine, demonstrating promising results in terms of particle size, entrapment efficiency, drug loading, and sustained release profiles. []
- Hydroxyapatite nanoparticles (HA-NPs): Loading altretamine onto HA-NPs has been shown to enhance cellular uptake and potentially improve its antitumor efficacy. []
Q9: Do the provided research articles specifically address SHE (Safety, Health, and Environment) regulations regarding altretamine?
A9: The provided research articles primarily focus on altretamine's therapeutic aspects and don't explicitly discuss SHE regulations. Adhering to relevant SHE guidelines is crucial throughout the development, manufacturing, and handling of any pharmaceutical compound, including altretamine.
Q10: Are there any studies evaluating the in vivo activity and efficacy of altretamine?
A10: Yes, various studies have investigated the in vivo activity and efficacy of altretamine. For instance, studies using an Ehrlich ascites tumor model in mice showed that altretamine encapsulated in hydroxyapatite nanoparticles demonstrated superior tumor regression compared to free altretamine. []
Q11: What is the response rate of altretamine as a single agent in ovarian cancer treatment?
A11: As a single agent in ovarian cancer treatment, altretamine demonstrates objective response rates ranging from 21% to 39%. [] This response rate is comparable to other active agents used in ovarian cancer therapy. []
Q12: What is the primary application of altretamine in ovarian cancer treatment?
A12: Altretamine's primary utility lies in combination therapy with other agents, such as cyclophosphamide, doxorubicin, fluorouracil, melphalan, and cisplatin. [] While it shows some efficacy as a single agent, its combination with other drugs is more common in clinical settings.
Q13: Does altretamine exhibit cross-resistance with other alkylating agents?
A13: Although its metabolites may function as alkylating agents, altretamine does not demonstrate direct cross-resistance with classical alkylating agents. [] This characteristic makes it a potentially valuable treatment option for patients who have developed resistance to other alkylating agents.
Q14: What are the dose-limiting toxicities associated with altretamine?
A14: The primary dose-limiting toxicities observed with altretamine include:
- Gastrointestinal toxicity: Nausea, vomiting, and anorexia are common side effects, often requiring antiemetic therapy. [, , ]
- Hematologic toxicity: Myelosuppression, including anemia, thrombocytopenia, and neutropenia, can occur and may require dose adjustments or supportive care. [, ]
- Neurotoxicity: Peripheral neurotoxicity, presenting as numbness, tingling, or pain in the extremities, can occur and may necessitate dose reduction or discontinuation. [, ]
Q15: Are there any specific drug delivery systems being explored for altretamine?
A15: Yes, researchers are actively exploring novel drug delivery systems for altretamine, aiming to improve its therapeutic index by enhancing its delivery to tumor cells while minimizing off-target effects. These delivery systems include liposomes [, ], solid lipid nanoparticles [], and hydroxyapatite nanoparticles. []
Q16: What analytical techniques are commonly used for the quantification of altretamine?
A16: High-performance liquid chromatography (HPLC) is frequently employed for the quantification of altretamine in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. [, , , ] Different HPLC methods have been developed and validated for this purpose, ensuring accuracy, precision, and specificity. [, , ]
Q17: Are there any other analytical methods employed in altretamine research?
A17: Apart from HPLC, other analytical techniques are utilized in altretamine research. These include:
- Minicolumn centrifugation: This technique is used in conjunction with HPLC to determine the entrapment efficiency of altretamine liposomes. []
- Spectroscopic methods: UV-Vis spectroscopy is used to study the interaction of altretamine with calf thymus DNA. [] Additionally, FTIR and DSC are employed to analyze altretamine's interactions with model membranes. []
Q18: Do the provided research papers discuss the environmental impact and degradation of altretamine?
A18: The provided research papers predominantly focus on the pharmaceutical and medicinal chemistry aspects of altretamine. They do not delve into its environmental impact or degradation pathways. Evaluating the environmental fate and potential effects of pharmaceuticals, including altretamine, is essential to minimize any negative ecological consequences.
Q19: Have analytical methods for quantifying altretamine been validated?
A19: Yes, several research papers highlight the validation of analytical methods, particularly HPLC methods, used for quantifying altretamine. [, , , ] Validation ensures these methods meet the required standards for accuracy, precision, specificity, linearity, range, robustness, and stability, guaranteeing reliable and reproducible results.
Q20: How is quality control ensured during altretamine manufacturing?
A20: While not explicitly detailed, the research emphasizes the significance of quality control during the synthesis and formulation of altretamine. [, ] Implementing robust quality control measures is crucial throughout the manufacturing process to guarantee the drug's purity, potency, and stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



